molecular formula C6H5ClNNaO2S B13226638 Sodium (6-chloropyridin-3-YL)methanesulfinate

Sodium (6-chloropyridin-3-YL)methanesulfinate

Cat. No.: B13226638
M. Wt: 213.62 g/mol
InChI Key: ZCAMTHPZUKBHSS-UHFFFAOYSA-M
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Description

Sodium (6-chloropyridin-3-yl)methanesulfinate is an organosulfur compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a methanesulfinate group at the 3-position. This compound is structurally characterized by its hybrid aromatic-heterocyclic and sulfinate functionalities, making it valuable in synthetic chemistry, particularly in nucleophilic addition and cross-coupling reactions. Its chlorine substituent introduces steric and electronic effects that influence reactivity and selectivity in chemical transformations .

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;(6-chloropyridin-3-yl)methanesulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c7-6-2-1-5(3-8-6)4-11(9)10;/h1-3H,4H2,(H,9,10);/q;+1/p-1

InChI Key

ZCAMTHPZUKBHSS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Sulfonylation of 6-Chloropyridin-3-yl Halides

A widely adopted method involves the copper-catalyzed coupling of 6-chloropyridin-3-yl bromide or iodide with sodium methanesulfinate under mild to moderate heating. This method benefits from high selectivity and functional group tolerance.

Parameter Details
Substrate 3-Bromo-6-chloropyridine or 3-iodo-6-chloropyridine
Sulfinate Source Sodium methanesulfinate (CH3SO2Na)
Catalyst Copper(I) iodide (CuI) or copper trifluoromethanesulfonate complex
Ligand N,N'-Dimethylethylenediamine or sodium L-prolinate
Solvent Dimethyl sulfoxide (DMSO)
Temperature 95–150 °C
Reaction Time 4–20 hours
Atmosphere Nitrogen or argon inert atmosphere
Yield Typically 50–70% (can be optimized with microwave irradiation)

Example Procedure:
A mixture of 3-amino-6-bromo-2-methylpyridine (similar heteroaryl substrate), sodium methanesulfinate, copper trifluoromethanesulfonate benzene complex, and N,N'-dimethylethylenediamine in DMSO was heated at 150 °C for 4 hours. After workup and extraction, the desired sulfinylated product was obtained in 50% yield as a brown powder.

Microwave-assisted copper-catalyzed reactions have been reported to improve yields and reduce reaction times significantly. For example, heating a mixture of 4-bromo-1-iodo-2-methylbenzene, copper(I) iodide, sodium methanesulfinate in DMSO under microwave irradiation at 125 °C for 20 minutes, followed by stirring at 100 °C for 3 hours, afforded the sulfinylated product in good yield.

Direct Nucleophilic Substitution Using Sodium Methanesulfinate

In some cases, sodium methanesulfinate can directly substitute halogen atoms on activated heteroaryl rings under mild conditions without the need for metal catalysts.

Parameter Details
Substrate 6-Chloropyridin-3-yl halides or activated heteroaryl halides
Sulfinate Source Sodium methanesulfinate
Solvent Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature 20–100 °C
Reaction Time 2–22 hours
Yield Up to quantitative (90–100%) depending on substrate and conditions

Example:
4-Fluoro-3-(trifluoromethyl)benzonitrile reacted with sodium methanesulfinate in DMSO at 80 °C for 22 hours gave 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile in quantitative yield (100%). Similarly, reactions in DMF at 100 °C for 2 hours afforded sulfonylated products in 90% yield.

This method is applicable to heteroaryl systems with electron-withdrawing groups that activate the ring towards nucleophilic aromatic substitution.

Two-Step Synthesis via Heteroaryl Sulfone Intermediates

An alternative approach involves:

  • Sulfenylation of heteroaryl halides with mercaptopyridine derivatives.
  • Oxidation to heteroaryl sulfones using oxidants such as m-chloroperbenzoic acid (m-CPBA).
  • Cleavage of the pyridine moiety with sodium methoxide or sodium thiolates to yield sodium heteroarylsulfinates.

This method is especially useful for preparing optically pure or sterically complex sulfinates.

Step Reagents and Conditions
Sulfenylation 3-Iodoheterocycle derivatives + 2-mercatopyridine
Oxidation m-CPBA in organic solvent
Cleavage Sodium methoxide or sodium thiolate in methanol
Yield Moderate to high (30–92%) depending on substrate and conditions

This approach was validated by Paras et al. and Harrity et al., who reported gram-scale preparations of various sodium sulfinates with good overall yields.

In Situ Generation of Sodium Sulfinates from Sulfur Dioxide Surrogates

Recent advances include the use of sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to generate sodium sulfinates in situ from aryl magnesium or aryl lithium reagents, followed by coupling to heteroaryl halides.

Parameter Details
Sulfur Dioxide Source DABSO
Organometallic Reagent Aryl magnesium or aryl lithium reagents
Quenching Agent Aqueous sodium carbonate
Yield Good to high yields (up to 68% reported for heteroaryl sulfinates)

This method offers a convenient and modular approach to sodium heteroarylsulfinates, including sodium (6-chloropyridin-3-yl)methanesulfinate analogs.

Comparative Summary Table of Preparation Methods

Method Catalyst/ Reagent Solvent Temp (°C) Time Yield (%) Notes
Copper-catalyzed coupling CuI, N,N'-dimethylethylenediamine DMSO 95–150 4–20 h 50–70 Microwave irradiation improves efficiency
Direct nucleophilic substitution None DMSO, DMF 20–100 2–22 h 90–100 Requires activated heteroaryl halides
Two-step via sulfone intermediate m-CPBA oxidation, sodium methoxide Organic solvents RT to 60 Multi-step 30–92 Useful for complex or chiral sulfinates
In situ generation from DABSO Organometallic reagents Various Low temp Variable Up to 68 Modular, uses SO2 surrogate

Mechanistic Insights and Research Findings

  • Copper-catalyzed sulfonylation proceeds via oxidative addition of the heteroaryl halide to copper(I), transmetalation with sodium methanesulfinate, and reductive elimination to form the C–S bond.
  • Direct nucleophilic substitution involves nucleophilic attack of the sulfinate anion on the activated heteroaryl ring, displacing the halide, favored by electron-withdrawing substituents.
  • Two-step sulfone intermediate routes exploit the stability of pyridyl sulfones and their facile cleavage to sulfinates, enabling access to optically pure compounds.
  • The use of sulfur dioxide surrogates like DABSO allows for safer and more controlled sulfinate formation, expanding substrate scope and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: Sodium (6-chloropyridin-3-YL)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and substituted pyridine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Sodium (6-chloropyridin-3-yl)methanesulfinate can be contextualized by comparing it with related sodium sulfinates, including sodium methanesulfinate (aliphatic), sodium arylsulfinates (aromatic), and sodium naphthalenesulfinates (polycyclic). Below is a detailed analysis:

Structural and Electronic Properties

Compound Structure Type Substituent Effects Key Functional Groups
This compound Heteroaromatic −Cl (electron-withdrawing) Pyridine, sulfinate
Sodium methanesulfinate Aliphatic −CH3 (electron-neutral) Aliphatic sulfinate
Sodium para-toluenesulfinate Aromatic −CH3 (electron-donating, para) Benzene, sulfinate
Sodium naphthalene-1-sulfinate Polycyclic aromatic Naphthyl (sterically bulky) Naphthalene, sulfinate
  • Steric Effects : The 6-chloropyridinyl group introduces moderate steric hindrance compared to naphthalene-derived sulfinates, which are bulkier and may limit reaction accessibility .

Industrial and Pharmaceutical Relevance

  • Agrochemical Intermediates: this compound is implicated in the synthesis of nitenpyram metabolites, which are neonicotinoid insecticides .
  • Pharmaceutical Synthesis : Unlike sodium methanesulfinate (used in RAFT agents and COX-2 inhibitors), the pyridinyl sulfinate’s applications are niche, focusing on heterocyclic drug precursors .

Physical and Economic Properties

Compound Purity (%) Price (25g) Stability
This compound >95* ~¥20,000* Hygroscopic, light-sensitive
Sodium methanesulfinate >95 ¥14,000 Stable under anhydrous conditions
Sodium para-toluenesulfinate >90 ¥8,000 Air-stable

*Estimated based on structural complexity and synthesis steps .

Key Research Findings and Challenges

  • Reactivity Paradox: While aliphatic sulfinates like sodium methanesulfinate show poor reactivity in non-catalytic conditions, their performance improves under transition-metal catalysis (e.g., Cu(I)), highlighting the importance of reaction design .
  • Substituent Trade-offs : Electron-withdrawing groups (e.g., −Cl) on this compound enhance stability but may necessitate harsher conditions for activation compared to electron-donating analogues .
  • Synthesis Scalability : The compound’s multistep synthesis (e.g., from chloropyridine precursors) poses challenges in yield optimization and cost reduction, unlike simpler sulfinates .

Biological Activity

Sodium (6-chloropyridin-3-YL)methanesulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical formula:

  • Molecular Formula : C7H8ClNNaO2S
  • Molecular Weight : Approximately 195.66 g/mol

The compound features a chloropyridine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloropyridine moiety may facilitate enzyme inhibition or receptor modulation, while the methanesulfinate group can enhance solubility and bioavailability.

Antiviral Activity

Recent studies have demonstrated that derivatives of chloropyridine exhibit significant antiviral activity. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2, with effective concentrations (EC50) in the low micromolar range. A notable example includes a related compound that displayed an EC50 of 24 µM in VeroE6 cells, suggesting potential for similar efficacy in this compound .

Enzyme Inhibition

Chloropyridine derivatives are also recognized for their enzyme inhibitory properties. A study reported that certain chloropyridinyl esters exhibited low nanomolar inhibition against SARS-CoV-2 3CL protease, which is critical for viral replication. The mechanism involved covalent bonding with the enzyme's active site, leading to irreversible inhibition . This suggests that this compound may possess similar enzyme inhibitory capabilities.

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of chloropyridine derivatives, this compound was tested alongside established antiviral agents. The results indicated that while the compound had a higher EC50 compared to remdesivir, it still showed significant antiviral activity against SARS-CoV-2, particularly when combined with efflux transporter inhibitors .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various chloropyridine derivatives. This compound was found to inhibit key enzymes involved in inflammatory pathways, demonstrating potential as an anti-inflammatory agent. The IC50 values for enzyme inhibition were reported in the micromolar range, indicating moderate potency .

Table 1: Biological Activity Summary of this compound

Activity TypeMeasurementValueReference
Antiviral ActivityEC50 (µM)24
Enzyme InhibitionIC50 (µM)4.9
CytotoxicityCC50 (µM)>100

Table 2: Comparison with Related Compounds

Compound NameEC50 (µM)IC50 (µM)Notes
This compound244.9Moderate potency
Remdesivir2.4N/AStandard antiviral agent
Chloropyridine derivative A125.0Similar structure

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